3',5'-Di-o-acetyl-2'-deoxyadenosine

Description

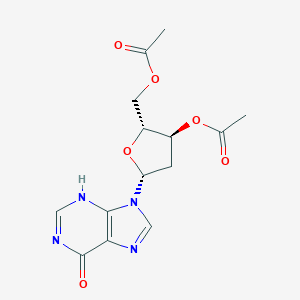

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVQALFRSDINB-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 ,5 Di O Acetyl 2 Deoxyadenosine and Its Functionalized Derivatives

Regioselective Acylation Protocols for 2'-Deoxyadenosine (B1664071)

The selective acylation of the hydroxyl groups on the sugar moiety of 2'-deoxyadenosine is a critical step in nucleoside chemistry. nih.gov Given that 2'-deoxyadenosine possesses a primary 5'-hydroxyl group and a secondary 3'-hydroxyl group, achieving regioselectivity is paramount.

Targeted Acetylation at 3'- and 5'-Hydroxyl Positions

The selective acetylation of the 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine to yield 3',5'-Di-o-acetyl-2'-deoxyadenosine is a common strategy to protect these functionalities during subsequent modifications of the nucleobase. nih.govnih.govresearchgate.net This protection prevents unwanted side reactions at the sugar moiety. The acetyl groups are favored due to their relative stability and the availability of established deprotection methods. researchgate.netlibretexts.org The synthesis of acetylated derivatives of 2'-deoxyadenosine, such as this compound, is often performed to enhance the retention and separation of products during chromatographic purification. nih.govnih.govresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the acetylation reaction is highly dependent on the choice of acetylating agent, solvent, and catalyst. Acetic anhydride (B1165640) in pyridine (B92270) is a classic and widely used method for the acetylation of nucleosides. researchgate.net However, to improve yields and regioselectivity, various other protocols have been developed. For instance, the use of imidazole (B134444) as a catalyst with N-acetyl imidazole in an aqueous medium has been reported for nucleoside acetylation. chemicalbook.com Optimization of these conditions is crucial to maximize the yield of the desired 3',5'-di-O-acetylated product while minimizing the formation of byproducts, such as the fully acetylated (N6,3',5'-tri-O-acetyl) derivative.

Table 1: Reaction Conditions for Acetylation of 2'-Deoxyadenosine

| Acetylating Agent | Catalyst/Solvent | Key Features |

|---|---|---|

| Acetic Anhydride | Pyridine | Standard and widely used method. researchgate.net |

| N-Acetyl Imidazole | Imidazole/Water | Allows for acetylation in an aqueous medium. chemicalbook.com |

Derivatization Strategies Utilizing this compound as an Intermediate

With the 3'- and 5'-hydroxyl groups protected, this compound becomes a versatile substrate for the functionalization of the adenine (B156593) base.

Nucleobase Functionalization and Modification

The modification of the nucleobase is essential for creating nucleoside analogs with altered biological activities or for introducing labels and cross-linking agents. acs.orgnih.govoup.com

Table 2: Common N-Acyl Protecting Groups for Adenosine (B11128) Derivatives

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| Acetyl | Ac | Base treatment (e.g., ammonia, methylamine). libretexts.org |

| Benzoyl | Bz | Base treatment (e.g., ammonia, methylamine); more stable than Ac. libretexts.org |

| Phthaloyl | Pht | - |

| Isobutyryl | iBu | Base treatment. |

Selective N-alkylation of the adenine ring is another important modification. While direct alkylation of 2'-deoxyadenosine can lead to a mixture of products, using a protected intermediate like this compound can offer better regioselectivity. For instance, N6-alkylated derivatives of cladribine (B1669150) have been synthesized from acylated 2,6-dihalogenopurine nucleosides. openaccesspub.org Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of 2-alkylated deoxyadenosine (B7792050) derivatives, using a 2-iodinated intermediate. nih.gov Furthermore, studies have shown that N-alkyl derivatives of other nucleosides can be synthesized through reductive alkylation of the per-O-acetylated starting material. nih.gov

Synthesis of Modified Deoxynucleoside Analogs

The modification of 2'-deoxyadenosine is key to developing analogs with tailored properties. The synthesis of these derivatives often involves multi-step chemical transformations or highly specific enzymatic reactions, starting from protected precursors or related nucleoside structures.

Precursors for 2-Substituted Deoxyadenosine Derivatives (e.g., 2-chloro-2'-deoxyadenosine via 2'-deoxyguanosine (B1662781) intermediates)

The synthesis of 2-substituted deoxyadenosine derivatives, such as the potent antineoplastic agent 2-chloro-2'-deoxyadenosine (Cladribine), can be achieved through various innovative routes. One notable method utilizes 2'-deoxyguanosine as a donor for the deoxyribose moiety in a microbiological transglycosylation reaction. This enzymatic approach involves the transfer of the 2-deoxyribofuranose group from 2'-deoxyguanosine to 2-chloroadenine (B193299), catalyzed by whole cells of E. coli which act as a biocatalyst. researchgate.net This process consists of two coupled reversible reactions: the phosphorolysis of 2'-deoxyguanosine to form an intermediate, 2-deoxy-D-ribofuranose-1-phosphate, and the subsequent reaction with the 2-chloroadenine base to yield the final product. researchgate.net

Table 1: Comparison of Synthetic Routes to 2-chloro-2'-deoxyadenosine

| Starting Material/Precursor | Key Reaction Type | Reported Yield | Reference |

|---|---|---|---|

| 2'-Deoxyguanosine & 2-Chloroadenine | Microbiological Transglycosylation | 54% | researchgate.net |

| 2,6-Dichloropurine Salt & Chlorosugar | Anion Glycosylation & Ammonolysis | 82% | openaccesspub.org |

| Acetylated Adenosine Derivative | Selective Deprotection & Barton-McCombie | 31% | nih.gov |

Synthesis of α-Anomeric Deoxynucleosides (e.g., α-deoxyadenosine via transglycosylation)

While the β-anomer of deoxynucleosides is the naturally occurring form, the synthesis of α-anomeric deoxynucleosides is of significant interest for creating novel therapeutic agents and biochemical probes. Transglycosylation, the transfer of a glycosyl moiety from one nucleoside to a different base, is a powerful method for this purpose.

Enzymatic transglycosylation, which utilizes nucleoside phosphorylases (NPs), is a highly efficient method for producing nucleosides. nih.gov This process involves the reversible phosphorolysis of a donor nucleoside to generate α-D-(2-deoxy)ribofuranose-1-phosphate, which then reacts with an acceptor base. nih.gov However, a key characteristic of enzymatic transglycosylation is its high stereospecificity, exclusively yielding the β-anomer of the N-glycosidic bond. nih.gov

Advanced Synthetic Approaches in Nucleoside Chemistry

Modern nucleoside chemistry employs a range of advanced synthetic strategies to construct complex analogs with high efficiency and stereocontrol. These include multicomponent reactions, isotopic labeling for mechanistic studies, and the development of sophisticated protecting group strategies.

Application in Multicomponent Reactions (e.g., Ugi, Mannich, Kabachnik–Fields reactions, often with uridine (B1682114) analogs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. In nucleoside chemistry, MCRs like the Ugi, Mannich, and Kabachnik–Fields reactions are valuable for creating novel analogs, although their application is more frequently reported with uridine derivatives than with adenosine derivatives.

The Kabachnik–Fields reaction, for instance, is a prominent method for synthesizing α-aminophosphonates, which are of significant biological interest. This one-pot condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a P(O)H species like a dialkyl phosphite (B83602). nih.gov The reaction typically proceeds through an imine or α-hydroxy-phosphonate intermediate to generate the final product. nih.gov The efficiency of this reaction, often enhanced by solvent-free microwave conditions, makes it a powerful tool for generating libraries of modified nucleosides for biological screening.

Stereoselective Synthesis of Deuterated Analogs for Mechanistic Studies

The stereoselective incorporation of deuterium (B1214612) into nucleoside analogs is a critical tool for elucidating reaction mechanisms and studying metabolic pathways. The kinetic isotope effect observed upon replacing hydrogen with deuterium can provide insight into rate-limiting steps of enzymatic reactions.

Development of Novel Protective Group Strategies for Complex Nucleoside Synthesis

The synthesis of complex nucleoside analogs is highly dependent on the strategic use of protecting groups to mask reactive functional groups and direct reaction outcomes. While acetyl groups are commonly used, a diverse array of other protecting groups has been developed to offer orthogonal protection and deprotection schemes, which are essential for multi-step syntheses. organic-chemistry.org

For the hydroxyl groups of the deoxyribose sugar, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tris(isopropyl)silyloxymethyl (TOM) are frequently employed. wikipedia.orglibretexts.org The 5'-hydroxyl group is often protected with an acid-labile dimethoxytrityl (DMT) group, especially in oligonucleotide synthesis. libretexts.org For the exocyclic amino group of the adenine base, acyl groups like benzoyl (Bz) are common. libretexts.org More advanced strategies involve using groups like the diphenyl carbamoyl (B1232498) (DPC) for oxygen protection on the heterocycle or employing a "reverse" phosphoramidite (B1245037) approach where the protecting group arrangement is altered to prevent unwanted isomerizations during synthesis. nih.gov The choice of protecting group is critical, as it influences stability, stereoselectivity, and the conditions required for its eventual removal. organic-chemistry.org

Table 2: Common Protecting Groups in 2'-Deoxyadenosine Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Condition | Reference |

|---|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Weak Acid | libretexts.org |

| 3'-Hydroxyl | Acetyl | Ac | Base (e.g., Ammonia) | libretexts.org |

| 2'-Hydroxyl (in RNA) | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride Ion (e.g., TBAF) or Acid | wikipedia.orglibretexts.org |

| N6-Amine | Benzoyl | Bz | Base (e.g., Ammonia) | libretexts.org |

| N6-Amine | Acetyl | Ac | Base (e.g., Ammonia) | libretexts.org |

Protecting Group Chemistry and Strategic Applications in Oligonucleotide Synthesis

Role of Acetyl Groups as Transient Protection in Nucleoside Synthesis

The strategic application of acetyl groups as transient protecting agents for the 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine (B1664071) is a cornerstone of modern nucleoside chemistry. This protection scheme allows for the selective modification of other parts of the molecule, such as the nucleobase or the introduction of a phosphoramidite (B1245037) moiety at a specific position, which is crucial for oligonucleotide synthesis. wikipedia.orgspringernature.com

The introduction of the two acetyl groups in 3',5'-Di-o-acetyl-2'-deoxyadenosine has a profound impact on its physicochemical properties. The acetylation masks the polar hydroxyl groups, thereby increasing the lipophilicity of the nucleoside derivative. This enhanced lipophilicity improves its solubility in a wide range of organic solvents, such as dichloromethane, tetrahydrofuran, and acetonitrile, which are commonly used in synthetic organic chemistry. springernature.com This improved solubility is advantageous for achieving homogeneous reaction conditions and facilitating purification processes like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

By blocking the 3'- and 5'-hydroxyl groups, the acetyl groups effectively alter the reactivity of the nucleoside. These hydroxyls are rendered unreactive to many reagents, preventing them from participating in undesired side reactions during subsequent synthetic steps. This deactivation is critical for directing reactions to other specific sites on the nucleoside, such as the N6-amino group of the adenine (B156593) base, or for the controlled introduction of functionalities required for oligonucleotide chain elongation. wikipedia.org

The stability of the O-acetyl protecting groups under various reaction conditions is a key factor in their utility. In the context of oligonucleotide synthesis, the most prevalent method is phosphoramidite chemistry. wikipedia.orgbeilstein-journals.org The ester linkages of the acetyl groups in this compound are stable under the neutral to mildly acidic conditions employed during the phosphoramidite coupling cycle. wikipedia.org This compatibility ensures that the protecting groups remain intact throughout the sequential addition of nucleotide monomers to the growing oligonucleotide chain.

Selective Deprotection Methodologies

A crucial aspect of using protecting groups is the ability to remove them efficiently and selectively at the desired stage of a synthetic sequence. For acetylated nucleosides like this compound, various methodologies have been developed to achieve selective deprotection. nih.govnih.gov

The two O-acetyl groups in this compound exhibit differential lability based on their position on the deoxyribose ring. The 5'-O-acetyl group, being a primary ester, is generally more susceptible to cleavage than the 3'-O-acetyl group, which is a secondary ester. This difference is primarily due to the greater steric accessibility of the 5'-position. nih.govnih.gov

This inherent difference in reactivity can be exploited for selective deprotection. By carefully controlling reaction conditions such as temperature, pH, and the choice of reagent, it is possible to preferentially cleave the 5'-acetyl group while leaving the 3'-acetyl group intact, or vice versa. nih.gov For instance, enzymatic deacetylation can show high regioselectivity. The stability of O-acetyl groups is also dependent on the basicity of the deprotection conditions; for example, they can be stable for a limited time in the presence of piperidine, a reagent used for Fmoc group removal in peptide synthesis. researchgate.net

| Condition | Selectivity | Remarks |

| Mild basic hydrolysis | Preferential removal of 5'-O-acetyl | Based on higher reactivity of primary vs. secondary ester. nih.gov |

| Enzymatic catalysis (e.g., Lipase) | High regioselectivity for 5'- or 3'-deacetylation | The choice of enzyme and conditions determines the outcome. nih.gov |

| Organotin reagents (e.g., Dibutyltin oxide) | Selective deacetylation based on steric hindrance | Can selectively remove less hindered acetyl groups under mild conditions. nih.govnih.gov |

| Acidic conditions | Generally less selective for O-acetyl groups | Can lead to cleavage of the glycosidic bond under harsh conditions. nih.gov |

The ability to selectively remove one acetyl group in the presence of another, or to remove O-acetyl groups without affecting N-acetyl groups (chemoselectivity), is of great synthetic importance. nih.govnih.gov Regioselective deacetylation allows for the preparation of partially protected nucleosides, which are valuable building blocks for further chemical modifications. nih.gov

A direct, one-step regioselective deprotection of a peracetylated nucleoside is often more efficient than a multi-step protection-deprotection strategy. nih.gov Both chemical and enzymatic methods have been developed to achieve this.

Chemical Methods:

Iodine in Methanol (B129727): Heating peracetylated nucleosides in a solution of iodine in methanol can lead to the regioselective deprotection of the primary 5'-acetyl group. nih.gov

Dibutyltin Oxide (DBTO): This reagent can mediate the selective de-O-acetylation of the less sterically hindered primary acetyl group. nih.govnih.gov

Enzymatic Methods: Enzymes, particularly lipases and esterases, are renowned for their high degree of selectivity under mild reaction conditions. They can distinguish between the 5'- and 3'-positions and even between O- and N-acyl groups. nih.govresearchgate.net For example, Amano Lipase (B570770) A from Aspergillus niger has been used for the complete and O-selective deprotection of acetylated nucleosides. researchgate.net

| Method | Reagent/Enzyme | Selectivity | Yield |

| Chemical | 1% Iodine in Methanol | 5'-O-deacetylation | 55-69% nih.gov |

| Chemical | Dibutyltin Oxide (DBTO) | Preferential cleavage of less sterically hindered acetyls | Varies nih.gov |

| Enzymatic | Amano Lipase A (Aspergillus niger) | Full O-deacetylation | >99% researchgate.net |

| Enzymatic | Lipase from Penicillium expansum | 5'-acylation (reverse reaction) | 96 to >99% 5'-regioselectivity nih.gov |

Many complex nucleoside analogues and oligonucleotides are sensitive to harsh chemical conditions, such as strong acids or bases. nih.gov Therefore, the development of mild deprotection protocols is essential to preserve the integrity of the target molecule.

Several mild strategies are available for the removal of acetyl groups:

Ammonia/Methylamine (B109427) (AMA): A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (AMA) can be used for rapid deprotection of oligonucleotides at controlled temperatures (e.g., 65°C for 5-10 minutes). This is considered an "UltraFAST" deprotection method. glenresearch.com

Enzymatic Deprotection: As mentioned, enzymes operate under physiological conditions (neutral pH, room temperature), making this an exceptionally mild method for removing acetyl groups from sensitive substrates. researchgate.net

Potassium Carbonate in Methanol: For certain sensitive applications, cleavage from the solid support and deprotection can be achieved using potassium carbonate in methanol, which is milder than concentrated ammonia. nih.gov

t-Butylamine: For some applications, deprotection with t-butylamine in aqueous solution can be a suitable mild alternative. glenresearch.com

Contribution to Oligodeoxynucleotide (ODN) Synthesis

The synthesis of oligodeoxynucleotides (ODNs) is a cornerstone of modern biotechnology, enabling applications from diagnostics to therapeutics. This process involves the sequential addition of nucleotide building blocks onto a solid support. wikipedia.orgdanaher.com The efficiency and fidelity of this synthesis are highly dependent on the use of protecting groups, which temporarily block reactive sites on the nucleoside monomers to prevent unwanted side reactions. Acetyl groups are among the various acyl protecting groups employed in this field, particularly for the protection of exocyclic amino groups on nucleobases such as adenine and cytosine. libretexts.org

Use as Protected Building Blocks in Solid-Phase Synthesis

The predominant method for chemical DNA synthesis is the phosphoramidite solid-phase approach. wikipedia.orgsigmaaldrich.com This technique constructs the oligonucleotide chain in the 3' to 5' direction through a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.comtwistbioscience.com The building blocks used in this process are specially modified nucleosides called nucleoside phosphoramidites.

A standard 2'-deoxyadenosine phosphoramidite building block is protected at three key positions to ensure controlled synthesis:

The 5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow the coupling of the next nucleotide. twistbioscience.comatdbio.com

The Exocyclic Amino Group (N6 of Adenine): Protected by a base-labile acyl group, such as benzoyl (Bz) or phenoxyacetyl (Pac). The acetyl (Ac) group is also used for this purpose, creating an N6-acetyl-2'-deoxyadenosine (6acA) derivative. libretexts.orgchemrxiv.org This protection prevents the amino group from participating in undesirable side reactions during chain elongation. researchgate.net

The 3'-Hydroxyl Group: Derivatized into a reactive phosphoramidite moiety, typically a β-cyanoethyl phosphoramidite. This group reacts with the free 5'-hydroxyl of the growing oligonucleotide chain to form the internucleotide phosphite (B83602) triester linkage. twistbioscience.comatdbio.com

The compound this compound, featuring acetyl groups on the sugar hydroxyls, is not used as a standard building block in the phosphoramidite method. This is because the 5'-position requires a protecting group like DMT that can be selectively removed in each cycle, and the 3'-position must be converted into a phosphoramidite for coupling. twistbioscience.comatdbio.com Instead, a properly functionalized monomer, such as 5'-O-DMT-N6-acetyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite, is the building block that incorporates an acetyl-protected adenine into the growing ODN chain on the solid support. wikipedia.orgnih.gov

The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support. danaher.com The adenosine (B11128) phosphoramidite building block, activated by a reagent like tetrazole, is then coupled to the newly freed 5'-hydroxyl group. atdbio.com Any unreacted 5'-hydroxyl groups are subsequently "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of deletion-mutant sequences. wikipedia.orgatdbio.com Finally, the unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester. This cycle is repeated until the desired oligonucleotide sequence is assembled. sigmaaldrich.com

Strategies for Minimizing Side Reactions During ODN Assembly

Several side reactions can occur during the automated synthesis of oligonucleotides, potentially reducing the yield and purity of the final product. The choice of protecting groups on the phosphoramidite monomers plays a critical role in mitigating these issues.

Cyanoethylation During the final deprotection step, the β-cyanoethyl groups are removed from the phosphate backbone via β-elimination. This process generates acrylonitrile (B1666552) as a byproduct. atdbio.com Acrylonitrile is a reactive Michael acceptor that can alkylate the nucleobases, particularly at the N3 position of thymine (B56734) and other available nucleophilic sites, creating adducts that are difficult to remove. One effective strategy to prevent this is the use of "fully protected" monomers, where all reactive sites on the nucleobases, including amino and imido groups, are blocked. nih.gov The N6-acetyl group on the adenine building block serves this function, shielding the exocyclic amine from reaction with acrylonitrile.

Depurination Depurination is the hydrolytic cleavage of the β-N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar. wikipedia.orgnih.gov This reaction is a significant concern during the detritylation step of each synthesis cycle, where acidic conditions (e.g., trichloroacetic or dichloroacetic acid) are used to remove the 5'-DMT group. sigmaaldrich.com The loss of a purine base creates an apurinic (AP) site in the oligonucleotide chain. wikipedia.orgglenresearch.com These AP sites are unstable and are typically cleaved during the final basic deprotection step, leading to chain scission and a lower yield of the full-length product. glenresearch.com

The susceptibility of a nucleoside to depurination is influenced by the electronic properties of the base-protecting group. Acyl groups, including acetyl and benzoyl, are electron-withdrawing. This property destabilizes the glycosidic bond, making the protected purine monomer more prone to depurination under acidic conditions compared to the unprotected nucleoside. glenresearch.com In contrast, electron-donating protecting groups, such as dimethylformamidine (dmf), stabilize the glycosidic bond and offer greater resistance to depurination. glenresearch.com Therefore, while the N6-acetyl group effectively prevents other side reactions, its electron-withdrawing nature is a critical consideration in optimizing detritylation conditions to minimize depurination and ensure high-fidelity ODN synthesis.

Table 1. Properties of Common Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Abbreviation | Typical Use | Removal Condition | Key Property |

|---|---|---|---|---|

| Dimethoxytrityl | DMT | 5'-Hydroxyl protection | Mild Acid (TCA/DCA) | Acid-labile, allows sequential deprotection. twistbioscience.comatdbio.com |

| Acetyl | Ac | N6 of Adenine, N4 of Cytosine | Base (Ammonia, Methylamine) | Electron-withdrawing; rapid removal from cytosine avoids side reactions. libretexts.orgglenresearch.comglenresearch.com |

| Benzoyl | Bz | N6 of Adenine, N4 of Cytosine | Base (Ammonia) | Electron-withdrawing; more stable than acetyl. libretexts.orgglenresearch.com |

| Dimethylformamidine | dmf | N2 of Guanine | Base (Ammonia) | Electron-donating; stabilizes glycosidic bond against depurination. glenresearch.com |

| β-Cyanoethyl | CE | Phosphate protection | Mild Base | Removed by β-elimination during final deprotection. libretexts.orgatdbio.com |

Table 2. Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Acetic Anhydride | | Acrylonitrile | | Adenine | | Benzoyl chloride | | Cytosine | | Dichloroacetic acid | | Dimethoxytrityl | | Dimethylformamidine | | Guanine | | N,N-diisopropylethylamine | | N-methylimidazole | | Phenoxyacetyl chloride | | Phosphorus trichloride (B1173362) | | Tetrazole | | Thymine | | Trichloroacetic acid |

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Crystallographic Investigations

X-ray crystallography has been instrumental in defining the precise solid-state structure of 3',5'-Di-o-acetyl-2'-deoxyadenosine.

Crystallographic analysis shows that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. cdnsciencepub.com The unit cell contains four molecules. cdnsciencepub.com Detailed parameters of the unit cell have been determined with high precision. cdnsciencepub.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ cdnsciencepub.com |

| a | 7.768(1) Å cdnsciencepub.com |

| b | 12.890(1) Å cdnsciencepub.com |

| c | 15.495(1) Å cdnsciencepub.com |

| Z (Molecules per cell) | 4 cdnsciencepub.com |

The molecular packing in the crystal is distinguished by a unique hydrogen-bonding scheme. The adenine (B156593) bases are linked together through two distinct intermolecular hydrogen bonds: N6-H...N1 and N6-H...N7. cdnsciencepub.comcdnsciencepub.com This specific network of hydrogen bonds results in the formation of infinite one-dimensional chains within the crystal lattice. cdnsciencepub.comcdnsciencepub.com The involvement of the imidazole (B134444) nitrogen N7 in the hydrogen bonding is a key feature that contributes to this compact and complex structure. cdnsciencepub.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, utilizing 300- and 500-MHz instruments, has been employed to determine the conformational preferences of this compound in an aqueous solution. cdnsciencepub.comcdnsciencepub.com

In solution, the molecule exhibits specific conformational preferences. The glycosidic bond, which connects the adenine base to the deoxyribose sugar, predominantly adopts an anti conformation. cdnsciencepub.com This is consistent with Nuclear Overhauser Effect (NOE) data. cdnsciencepub.com The deoxyribofuranose ring itself is primarily in an S-type conformation. cdnsciencepub.com However, the conformation around the C4'-C5' bond is predominantly γ+ in solution. cdnsciencepub.comcdnsciencepub.com

A comparison between the solid-state (X-ray) and solution-state (NMR) data reveals both similarities and a notable difference. cdnsciencepub.com The conformation of the 2'-deoxyribofuranose ring (S-type) and the anti orientation of the glycosidic bond are consistent in both states. cdnsciencepub.com The most significant discrepancy lies in the conformation around the C4'-C5' bond. In the solid state, it exists in the very rare γ- conformation, whereas in solution, it is predominantly in the γ+ conformation. cdnsciencepub.comcdnsciencepub.com This difference suggests that crystal packing forces, specifically a favorable intermolecular stacking between an oxygen atom (O5') and an adenine ring, stabilize the unusual γ- conformation in the solid state. cdnsciencepub.com

Table 2: Conformational Comparison of this compound

| Conformational Feature | Solid-State (X-ray) | Solution-State (NMR) |

|---|---|---|

| Deoxyribofuranose Ring Pucker | S-type cdnsciencepub.com | Dominantly S-type cdnsciencepub.com |

| Glycosidic Bond (χ) | Anti cdnsciencepub.com | Anti cdnsciencepub.com |

| C4'-C5' Conformation (γ) | γ⁻ (gamma-minus) cdnsciencepub.comcdnsciencepub.com | Predominantly γ⁺ (gamma-plus) cdnsciencepub.comcdnsciencepub.com |

Compound Index

Elucidation of Torsion Angles and Furanose Ring Geometry

The three-dimensional structure of this compound is defined by a specific set of torsion angles that describe the geometry of the furanose ring, the orientation of the acetylated backbone, and the conformation around the glycosidic bond. cdnsciencepub.com X-ray crystallography and high-resolution proton nuclear magnetic resonance ('H NMR) spectroscopy have been instrumental in determining these parameters. cdnsciencepub.com

The 2'-deoxyribofuranose ring, a five-membered sugar ring, is a key structural component. masterorganicchemistry.comyoutube.com Its conformation is not planar but exists in a dynamic equilibrium between two major puckered forms, the N-type (North) and S-type (South) conformations. cdnsciencepub.com In the solid state, the furanose ring of this compound adopts an S-type conformation, specifically the C2'-endo envelope (*E) form. cdnsciencepub.com This S-type conformation is also the predominant form in aqueous solutions. cdnsciencepub.com

The conformation around the glycosidic bond (χ), which connects the adenine base to the sugar moiety, is described as anti. cdnsciencepub.com This orientation, where the base is positioned away from the sugar ring, is consistent with findings from both X-ray diffraction in the solid state and Nuclear Overhauser Effect (NOE) data in solution. cdnsciencepub.com

A notable structural feature is the conformation of the C4'-C5' bond, which is found in a rare γ- conformation in the crystalline state. cdnsciencepub.com However, in solution, this conformation predominantly shifts to the more common γ+ form. cdnsciencepub.com

Table 1: Selected Torsion Angles for this compound in the Crystalline State

| Torsion Angle | Atoms Involved | Value (°) |

| χ | O4'-C1'-N9-C8 | 84.0(2) |

| Phase Angle of Pseudorotation (P) | - | 160 |

| Maximum Puckering Amplitude (τm) | - | - |

| Data sourced from X-ray crystallography studies. cdnsciencepub.com |

Complementary Spectroscopic Techniques in Structural Characterization (e.g., UV and Mass Spectrometry)

Beyond NMR and X-ray crystallography, other spectroscopic methods provide valuable information for the structural characterization of this compound and its derivatives.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is employed to study the electronic transitions within the molecule. The adenine base contains a chromophore that absorbs UV light at specific wavelengths. In a study investigating the photosensitized reactions of nucleosides, the UV spectra of this compound and its reaction products were analyzed. nih.govnih.gov The irradiation of this compound with UV light (wavelengths longer than 300 nm) in the presence of uric acid led to the formation of several products, including an adenine base and a formamidopyrimidine nucleoside. nih.govnih.gov The identification of these products was achieved by comparing their UV and mass spectra with previously reported data. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of molecules. In the aforementioned study, the products generated from the UV irradiation of this compound were separated by High-Performance Liquid Chromatography (HPLC) and subsequently analyzed by MS. nih.govnih.gov This allowed for the identification of the major products by comparing their mass spectra to known values. nih.govnih.gov

Table 2: Spectroscopic Data for the Characterization of this compound Reaction Products

| Analytical Technique | Observation | Reference |

| UV Spectroscopy | Comparison of UV spectra of products with known values for identification. | nih.govnih.gov |

| Mass Spectrometry | Comparison of MS spectra of products with known values for identification. | nih.govnih.gov |

| Data from a study on the UV irradiation of this compound in the presence of uric acid. |

Reactivity Profiles and Mechanistic Studies of Chemical Transformations

Photochemical Degradation Pathways

The exposure of 3',5'-Di-o-acetyl-2'-deoxyadenosine to ultraviolet (UV) light, particularly in the presence of certain biological molecules, initiates a cascade of chemical reactions, leading to its decomposition. The use of acetylated derivatives like this compound in studies is often to improve retention and separation of products during analysis by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Uric acid, a common metabolic product in the human body, can act as a photosensitizer, promoting the degradation of nucleosides upon irradiation with UV light at wavelengths longer than 300 nm. nih.govnih.gov When a solution of this compound is irradiated with UV light in the presence of uric acid, it undergoes decomposition, yielding several products. nih.govresearchgate.net This photosensitized reaction is significant because uric acid is present in cells and body fluids and its concentration can increase on the skin surface upon exposure to sunlight. nih.gov Studies have shown that in the absence of UV irradiation, no degradation products are detected, confirming the photochemical nature of the reaction. researchgate.net

The reaction of this compound with UV light in the presence of uric acid generates several identifiable products. nih.govnih.gov Through methods like HPLC for separation and analysis of UV and mass spectra, researchers have identified the major photoproducts. nih.govnih.govresearchgate.net The primary products formed from the photosensitized degradation of this compound are the adenine (B156593) base and a formamidopyrimidine nucleoside. nih.govnih.govresearchgate.net

Table 1: Major Photoproducts of this compound

| Starting Material | Condition | Major Photoproducts Identified |

|---|

This table summarizes the key products identified from the photosensitized degradation of this compound.

The formation of products like the adenine base and formamidopyrimidine nucleoside points towards a mechanism involving the oxidation of the purine (B94841) ring system. nih.gov The identified degradation products are consistent with those caused by reactive oxygen species. nih.gov This suggests that the photosensitizing action of uric acid facilitates the generation of these reactive species, which then attack the deoxyadenosine (B7792050) derivative. nih.gov The initial step is likely the formation of a purine radical cation, which then undergoes hydration or deprotonation reactions. scispace.com Such oxidative damage to purine bases within DNA is a known source of mutations. nih.govnih.gov If similar damage occurs to deoxyadenosine (dAdo) sites in the DNA of skin cells due to sunlight exposure in the presence of uric acid, it could lead to genotoxicity and potentially contribute to the development of skin cancers. nih.govnih.gov

Hydrolytic Stability and Decomposition under Varied Chemical Conditions

The stability of this compound is also influenced by hydrolytic conditions, which can affect both the N-glycosidic bond linking the adenine base to the deoxyribose sugar and the acetyl ester groups.

The N-glycosidic bond in purine nucleosides, including deoxyadenosine derivatives, exhibits variable stability depending on the pH. ttu.ee Generally, these bonds are quite stable at neutral and alkaline pH values. ttu.ee However, they are susceptible to hydrolysis under acidic conditions. ttu.ee The hydrolysis of the N-glycosidic bond in purine nucleotides and nucleosides occurs with much greater ease than in their pyrimidine (B1678525) counterparts. ttu.ee Studies on related oxidatively induced DNA lesions, such as 8,5'(S)-cyclo-2'-deoxyadenosine (S-cdA), have shown that structural modifications can significantly alter the stability of this bond. For instance, the glycosidic bond in S-cdA is approximately 40-fold more resistant to acid hydrolysis compared to deoxyadenosine (dA). nih.gov While direct kinetic data for this compound is not specified, the general principle holds that the purine glycosidic bond is the primary site of acid-catalyzed hydrolysis. ttu.ee

The acetyl groups at the 3' and 5' positions of the deoxyribose sugar are attached via ester linkages. These ester groups are subject to hydrolysis, a reaction whose rate is significantly influenced by pH. unimib.it In carbohydrate chemistry, acyl group migration and hydrolysis are fundamental phenomena. unimib.it The rate of acetyl group hydrolysis is generally linear with respect to the hydroxide (B78521) ion concentration at a pH between 7 and 8. unimib.it While specific kinetic studies on the hydrolysis of the acetyl groups in this compound are not detailed in the provided context, studies on other acetylated carbohydrates, such as O-acetyl-galactoglucomannan, show that acid hydrolysis proceeds and is dependent on pH. rsc.org Furthermore, research on the deacetylation of related compounds like pentaacetylated adenosine (B11128) has shown that selective removal of acetyl groups is possible under specific conditions, such as using methanol (B129727) in the presence of imidazole (B134444). researchgate.net This indicates that the acetyl groups can be cleaved without necessarily breaking the more stable glycosidic bond under non-acidic conditions.

Enzymatic Reactivity and Biocatalysis

The enzymatic reactivity of this compound is a critical area of study, providing insights into its potential biological roles and applications in biocatalysis. The acetyl groups at the 3' and 5' positions of the deoxyribose sugar significantly influence its interaction with various enzymes, particularly those involved in nucleoside metabolism and modification.

Susceptibility to Enzymatic Deacylation (e.g., by Lipases for related acetylated nucleosides)

The selective protection and deprotection of nucleosides are fundamental steps in the synthesis of modified nucleic acids and antiviral drugs. Enzymatic methods, particularly those employing lipases, have emerged as powerful tools for these transformations due to their high selectivity and mild reaction conditions. nih.govnih.gov While specific studies on the enzymatic deacylation of this compound are not extensively documented, the general behavior of lipases towards acetylated nucleosides provides a strong indication of its susceptibility.

Lipases are known to catalyze the hydrolysis of ester bonds, and their utility in the deacetylation of per-acetylated biomolecules, including nucleosides, has been demonstrated. researchgate.net For instance, Amano lipase (B570770) A from Aspergillus niger has been shown to effectively catalyze the complete O-deacetylation of various peracetylated glycopyranosides and acetylated nucleosides in aqueous media. researchgate.net The process involves the hydrolysis of the acetyl esters to yield the corresponding hydroxyl groups. The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) that facilitates the nucleophilic attack on the carbonyl carbon of the ester. stackexchange.com

The regioselectivity of lipase-catalyzed deacylation is a key feature. Studies on related nucleosides have shown that lipases can selectively deacylate specific positions. For example, enzyme-aided selective protection and deprotection of 5-fluorouridine (B13573) derivatives have been achieved through enzymatic hydrolysis. nih.gov The choice of enzyme can influence which acetyl group is preferentially removed, allowing for the preparation of specific, partially protected nucleoside intermediates. nih.gov This regioselectivity is crucial for the synthesis of complex nucleoside analogs.

Given that this compound possesses two O-acetyl groups at the primary (5') and secondary (3') positions, it is highly probable that it would be a substrate for various lipases. The relative rate of deacetylation at the 3' versus the 5' position would likely depend on the specific lipase used and the reaction conditions. This susceptibility to enzymatic deacylation makes this compound a potentially useful intermediate in the chemoenzymatic synthesis of modified 2'-deoxyadenosine (B1664071) derivatives. The complete and mild deacylation of acetylated nucleosides by lipases offers a green chemistry approach for the deprotection of these labile compounds. nih.gov

Table 1: Examples of Lipase-Catalyzed Reactions on Nucleoside Derivatives

| Enzyme Source | Substrate Type | Reaction Type | Key Finding | Reference |

| Aspergillus niger (Amano lipase A) | Peracetylated nucleosides | O-deacetylation | Achieved >99% yield in the complete deprotection of acetylated nucleosides. | researchgate.net |

| Various lipases | 5-Fluorouridine derivatives | Acylation/Deacylation | Different enzymes provided different selectively protected products. | nih.gov |

| Candida antarctica lipase B | Steroids and nucleosides | Acylation/Alcoholysis | Enabled regioselective preparation of diacylated nucleosides and quantitative full deacylation. | nih.gov |

Role in Enzyme Substrate Specificity Studies (e.g., Adenosine Deaminase)

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively. wikipedia.orgfrontiersin.orgmedchemexpress.com The substrate specificity of ADA is of significant interest, and various modified adenosine analogs are used to probe the structural requirements of its active site.

A critical determinant for a molecule to be a substrate for adenosine deaminase is the presence of a free 5'-hydroxyl group on the ribose or deoxyribose moiety. researchgate.net Research has unequivocally demonstrated that modifications to this 5'-OH group, including acetylation, render the nucleoside inactive as an ADA substrate. researchgate.net Specifically, studies on various acetate (B1210297) derivatives of adenosine, 2'-deoxyadenosine, and 3'-deoxyadenosine revealed that only those compounds with an unblocked 5'-hydroxyl group could be deaminated by ADA. researchgate.net

Therefore, this compound, having its 5'-hydroxyl group acetylated, would not be expected to be a substrate for adenosine deaminase. This characteristic makes it a valuable negative control in studies investigating the substrate specificity of ADA. By comparing the enzymatic activity on 2'-deoxyadenosine with the lack of activity on this compound, researchers can confirm the essential role of the free 5'-hydroxyl group for enzyme binding and catalysis. The acetyl group at the 5' position likely creates steric hindrance or prevents the necessary hydrogen bonding interactions within the enzyme's active site. wikipedia.org

The active site of ADA contains specific residues that form hydrogen bonds with the hydroxyl groups of the substrate's sugar moiety. wikipedia.org For instance, the 5'-OH of adenosine is known to form a hydrogen bond with His17 in the active site. wikipedia.org The presence of an acetyl group at this position would disrupt this crucial interaction, preventing proper substrate alignment and subsequent deamination.

Table 2: Substrate Activity of Adenosine Derivatives with Adenosine Deaminase (ADA)

| Compound | 5'-Hydroxyl Group Status | Substrate for ADA | Rationale | Reference |

| 2'-Deoxyadenosine | Free | Yes | The free 5'-OH allows for proper binding in the active site. | researchgate.net |

| This compound | Acetylated | No (Predicted) | The acetylated 5'-OH prevents the necessary interaction with the enzyme's active site. | researchgate.net |

| 5'-O-Acetyl-adenosine | Acetylated | No | Confirms the crucial role of the free 5'-OH for ADA activity. | researchgate.net |

| 3'-O-Acetyl-2'-deoxyadenosine | Free | Yes | The free 5'-OH group is available for binding. | researchgate.net |

Applications As Research Probes and Synthetic Intermediates in Chemical Biology

Precursor in the Synthesis of Biologically Active Nucleoside Analogs

The strategic protection offered by the acetyl groups makes 3',5'-Di-o-acetyl-2'-deoxyadenosine a key starting material for the synthesis of a wide array of nucleoside analogs with therapeutic potential. By directing chemical reactions to other sites on the molecule, chemists can efficiently construct complex structures that can interact with biological targets like enzymes and viral polymerases.

The development of effective antiviral therapies often relies on nucleoside analogs that can disrupt viral replication. nih.gov In the search for new anti-Hepatitis C Virus (HCV) agents, researchers have synthesized and evaluated various modified 2'-deoxyadenosine (B1664071) analogs. nih.gov One strategy involves masking the 5'-hydroxyl group of 2'-deoxyadenosine derivatives to potentially improve their antiviral activity. nih.gov For instance, studies have shown that 5'-O-masked analogs of 6-chloropurine-2'-deoxyriboside, such as the 5'-O-benzoyl derivative, exhibit potent anti-HCV activity in cell-based replicon assays. nih.gov The synthesis of such analogs can proceed through intermediates like this compound, where the acetyl groups protect the hydroxyls while modifications are made to the base or the 5' position is selectively deprotected and modified. This approach allows for the creation of prodrugs, where the masking group is cleaved inside the cell to release the active antiviral agent. wgtn.ac.nz The general principle extends to the synthesis of various nucleoside analogs where modifications to the nucleobase, the sugar moiety, or the 5'-hydroxyl group are required to achieve antiviral activity against viruses like HCV, HIV, and influenza. nih.govnih.gov

Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is a purine (B94841) nucleoside analog used in the treatment of certain leukemias and multiple sclerosis. mdpi.commedchemexpress.com Its synthesis often involves multiple steps where protecting groups are essential. While various synthetic strategies exist, including enzymatic transglycosylation and modification of existing nucleosides, a common approach is the glycosylation of a modified purine base with a protected deoxyribose sugar. openaccesspub.orgmdpi.com

In these synthetic routes, analogs of this compound, such as 3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxy-β-D-riboside, serve as key intermediates. openaccesspub.org The protecting groups on the sugar (in this case, toluoyl groups, which function similarly to acetyl groups) ensure that the glycosidic bond between the purine base and the sugar is formed correctly. After the successful coupling, these protecting groups are removed in a final step (deprotection) to yield the target molecule, Cladribine. openaccesspub.org For example, a two-step synthesis involves the anion glycosylation of a purine potassium salt with a protected glycosyl chloride, followed by ammonolysis to introduce the amino group at the C6 position and remove the protecting groups. openaccesspub.org The use of these protected intermediates is crucial for achieving high yields and purity in the final drug product. researchgate.net

| Precursor/Intermediate | Target Drug | Therapeutic Area | Key Synthetic Step |

| 3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxy-β-D-riboside | Cladribine | Anticancer, Multiple Sclerosis | Glycosylation and Ammonolysis openaccesspub.org |

| Protected 2'-deoxyadenosine | 2-nitro-2'-deoxyadenosine derivative | Cladribine | Nitration, Substitution, Deprotection researchgate.net |

Modified nucleoside triphosphates (NTPs) are indispensable tools for the enzymatic synthesis of modified RNA and DNA, which have applications in diagnostics, therapeutics, and fundamental research. acs.org The synthesis of these modified NTPs often begins with a corresponding nucleoside, which can be a protected intermediate like this compound.

The general process involves several key steps. First, the protected nucleoside is phosphorylated at the 5'-hydroxyl group. This often requires selective deprotection of the 5'-acetyl group if both 3' and 5' positions are protected. The phosphorylation is typically achieved using reagents like phosphorus oxychloride to generate the 5'-monophosphate. acs.org This monophosphate is then converted to the active triphosphate form, often through a reaction with pyrophosphate. nih.gov Finally, any remaining protecting groups, such as the 3'-acetyl group, are removed to yield the final modified nucleoside triphosphate. These resulting modified NTPs can then be used as substrates by DNA or RNA polymerases to incorporate modified bases into nucleic acid strands. acs.orgnih.gov This enzymatic incorporation allows for the site-specific introduction of labels, cross-linkers, or other functional groups into RNA. nih.gov

Utility in Investigating Nucleic Acid Metabolism and Interactions

Beyond its role in synthesis, this compound and its analogs are valuable as chemical probes to explore the intricate pathways of nucleic acid metabolism and their interactions with proteins and other molecules.

Understanding the mechanisms of DNA damage and repair is crucial for insights into mutagenesis and diseases like cancer. nih.gov Chemically modified nucleosides are used to create specific DNA lesions and study how they are processed by cellular machinery. The use of acetylated derivatives like this compound facilitates these studies by improving solubility in organic solvents and aiding in product separation and identification. nih.gov

For example, research has been conducted on the reaction of this compound with UV light in the presence of the photosensitizer uric acid. nih.govresearchgate.net This experiment simulates DNA damage that might occur in skin cells upon exposure to sunlight. The acetyl groups improve the retention and separation of the reaction products during analysis by High-Performance Liquid Chromatography (HPLC). nih.gov In this study, the major damage products identified were an adenine (B156593) base and a formamidopyrimidine nucleoside. nih.govresearchgate.net Similar approaches have been used with the guanosine (B1672433) analog, 3',5'-di-O-acetyl-2'-deoxyguanosine, to study the products formed by reaction with hypochlorous acid, a chemical produced during inflammation. nih.gov These studies provide fundamental knowledge about the types of DNA damage that can occur and which may lead to mutations if not properly repaired. nih.govnih.gov

| Investigated System | Model Compound | Damage Products Identified | Biological Implication |

| UV light + Uric Acid nih.govnih.govresearchgate.net | This compound | Adenine base, Formamidopyrimidine nucleoside | Potential for sunlight-induced DNA mutations |

| Hypochlorous Acid nih.gov | 3',5'-di-O-acetyl-2'-deoxyguanosine | Spiroiminodihydantoin, Imidazolone nucleosides | DNA damage from inflammation |

Modified nucleosides are powerful tools for investigating the specificity and mechanisms of enzymes that interact with nucleic acids, such as polymerases and phosphorylases. By systematically altering the structure of the nucleoside substrate, researchers can map the critical interactions within an enzyme's active site.

Analogs derived from 2'-deoxyadenosine, such as Cladribine, have been used to study enzyme kinetics. For instance, Cladribine and its analogs act as both substrates and potent inhibitors of the purine-nucleoside phosphorylase (PNP) from Escherichia coli, but not the mammalian version of the enzyme. nih.gov This makes them selective probes for the bacterial enzyme. The synthesis of these analogs often employs protected intermediates. By studying how variations in the purine base of these Cladribine analogs affect their interaction with the enzyme, researchers can deduce the structural requirements for binding and catalysis. nih.gov Furthermore, modified 2'-deoxyadenosine analogs have been incorporated into DNAzymes (catalytic DNA) to probe their structure-activity relationships and enhance their catalytic efficiency. nih.gov The use of protected precursors like this compound is an implicit part of the synthesis of these molecular probes, enabling the creation of the specific chemical modifications needed to interrogate enzyme function.

Development of Advanced Chemical Tools for Molecular Biology Research

The strategic use of protecting groups in organic synthesis is fundamental to the construction of complex molecules, and in the realm of chemical biology, this compound serves as a prime example of this principle in action. The acetyl groups at the 3' and 5' positions of the deoxyribose sugar mask the reactive hydroxyl groups, thereby allowing for selective chemical modifications to be made at other parts of the nucleoside, particularly the adenine base. This transient protection is crucial for synthesizing a variety of sophisticated molecular tools that are indispensable for modern molecular biology research. Once the desired modifications are complete, the acetyl groups can be easily removed under mild conditions, regenerating the hydroxyl groups necessary for incorporation into DNA or for further biological applications.

As a synthetic intermediate, this compound is a versatile precursor for creating modified nucleosides that can be used to probe DNA structure and function. For instance, it can be a starting point for the synthesis of nucleoside analogs containing fluorescent tags, biotin (B1667282) labels, or cross-linking agents. thermofisher.com These modified nucleosides can then be incorporated into oligonucleotides, which can be used as probes in a wide range of applications, including gene mapping, DNA sequencing, and the study of DNA-protein interactions.

One area of active research is the development of fluorescent nucleoside analogs for real-time monitoring of biological processes. nih.govnih.govsigmaaldrich.com While not always starting explicitly from the di-acetylated form, the synthesis of these probes often involves protecting the sugar hydroxyls to allow for the attachment of a fluorophore to the nucleobase. nih.gov The general strategy is applicable to this compound for the creation of fluorescent adenosine (B11128) analogs. These probes can be used to study enzyme kinetics, such as those of nucleoside kinases, which are important in both normal metabolism and as targets for antiviral and cancer therapies. nih.govnih.govsigmaaldrich.com

Furthermore, the use of acetylated deoxynucleosides extends to the investigation of DNA damage and repair mechanisms. In a notable study, this compound was used as a model compound to investigate the products formed from UV irradiation in the presence of uric acid, a known photosensitizer. nih.gov This research is critical for understanding the etiology of sun-induced skin cancers. The acetyl groups in this context serve to solubilize the deoxynucleoside in the organic solvents used for the reaction and to mimic the protected state of the sugar in a more complex biological environment. The major products identified in this study were an adenine base and a formamidopyrimidine nucleoside, providing insights into the potential genotoxic effects of uric acid when exposed to sunlight. nih.gov

The table below summarizes key research findings related to the use of acetylated deoxynucleosides as research probes.

Table 1: Research Findings on Acetylated Deoxynucleosides as Probes

| Research Area | Acetylated Deoxynucleoside Used | Key Findings | Reference |

|---|---|---|---|

| DNA Damage by Photosensitization | This compound | UV irradiation in the presence of uric acid generated an adenine base and a formamidopyrimidine nucleoside. | nih.gov |

| DNA Damage by Reactive Chlorine Species | 3',5'-di-O-acetyl-2'-deoxyguanosine | Reaction with hypochlorous acid produced several oxidation products, including spiroiminodihydantoin and 8-chloro-2'-deoxyguanosine (B1436716) derivatives. | nih.gov |

The development of advanced chemical tools from precursors like this compound is a testament to the synergy between organic chemistry and molecular biology. The ability to synthesize custom-designed nucleosides has empowered researchers to ask and answer increasingly complex questions about the fundamental processes of life. As synthetic methodologies become more sophisticated, we can expect the creation of even more innovative molecular tools for probing, imaging, and manipulating biological systems at the molecular level.

Q & A

Q. What are the common synthetic routes for preparing 3',5'-Di-O-acetyl-2'-deoxyadenosine, and how are acetyl groups utilized in protecting nucleosides?

The synthesis typically involves acetylating the hydroxyl groups of 2'-deoxyadenosine using acetic anhydride or acetyl chloride under anhydrous conditions. For example, 3',5'-di-O-acetyl derivatives are intermediates in synthesizing modified nucleosides like cladribine, where acetyl groups protect reactive hydroxyls during subsequent halogenation or coupling reactions . The acetylated form stabilizes the sugar moiety, preventing undesired side reactions during phosphoramidite-based oligonucleotide synthesis .

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : Assigning peaks for acetyl protons (δ ~2.0–2.1 ppm) and sugar/adenine protons to confirm regioselective acetylation .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ at m/z 365.1) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor reaction progress .

Q. What stability considerations are critical when handling this compound in experimental setups?

The compound is sensitive to hydrolysis under basic or aqueous conditions. Storage at –20°C in anhydrous solvents (e.g., acetonitrile or DMF) is recommended. Avoid prolonged exposure to UV light, as acetylated nucleosides can undergo photodegradation or react with photosensitizers like uric acid .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical reactivity of this compound with uric acid under UV light?

Uric acid acts as a photosensitizer, generating reactive oxygen species (ROS) upon UV irradiation (>300 nm). These ROS oxidize the adenine base, leading to formamidopyrimidine derivatives via radical-mediated pathways. Radical scavengers (e.g., mannitol) suppress product formation, supporting a free-radical mechanism . Analytical strategies involve HPLC separation with UV/Vis detection (λ = 260 nm for adenine) and MS/MS to identify adducts (e.g., m/z 152.1 for fragmented adenine) .

Q. How can researchers differentiate between regioisomeric byproducts in acetylated nucleoside synthesis?

Regioisomeric impurities (e.g., 2',3'-di-O-acetyl vs. 3',5'-di-O-acetyl) are resolved using:

- TLC : Silica gel plates with ethyl acetate/hexane (3:1); Rf values vary based on polarity .

- 2D-NMR : Correlating ¹H-¹³C HSQC and NOESY spectra to map acetyl group positions on the sugar ring .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguity in regiochemistry, as demonstrated for structurally related uridine derivatives .

Q. What role does this compound play in studying DNA damage and repair mechanisms?

The acetylated form is a precursor for site-specific DNA probes. After deprotection, it can be incorporated into oligonucleotides to study oxidative lesions (e.g., 8-oxo-dAdo) or enzymatic repair kinetics. For example, T4 polynucleotide kinase (PNK) assays quantify phosphorylation efficiency of deacetylated 2'-deoxyadenosine derivatives, informing repair pathway dynamics .

Q. How do modifications at the 3' and 5' positions influence the biological activity of 2'-deoxyadenosine analogs?

Acetylation blocks 3'- and 5'-OH groups, preventing phosphorylation by cellular kinases and altering pharmacokinetics. This property is exploited in prodrug design (e.g., antiviral nucleosides) to enhance membrane permeability. Comparative studies with 5'-deoxy or 3'-deoxy analogs reveal structure-activity relationships in targeting DNA polymerases or adenosine receptors .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Photochemical Reaction Products with Uric Acid

| Product | Identification Method | Significance |

|---|---|---|

| Formamidopyrimidine | MS/MS (m/z 152.1), UV λmax 310 nm | Mutagenic lesion in oxidative DNA damage |

| Adenine base | HPLC co-elution with standard | Indicates glycosidic bond cleavage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.